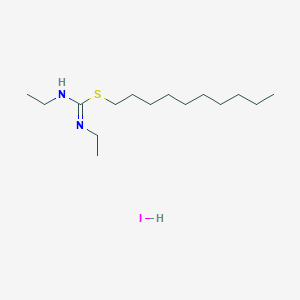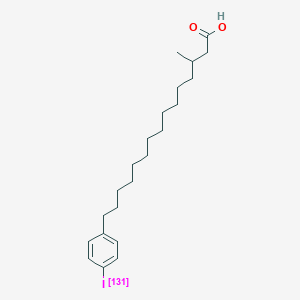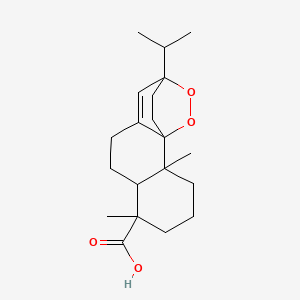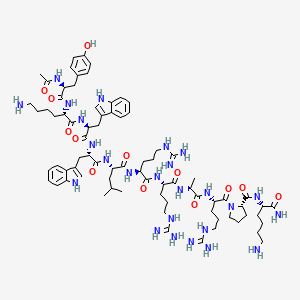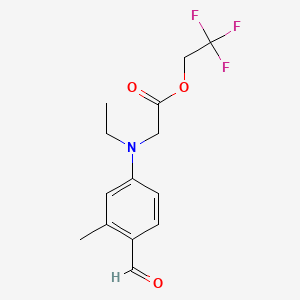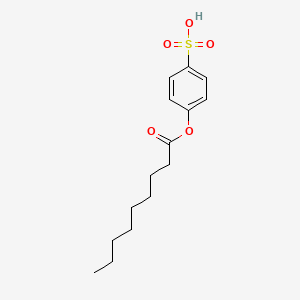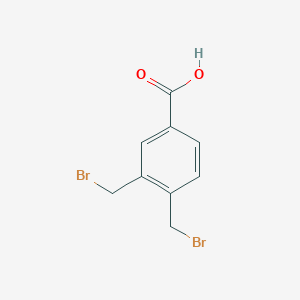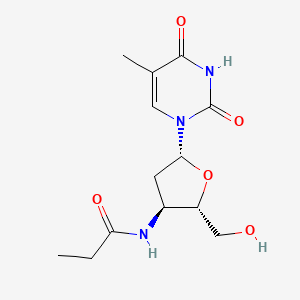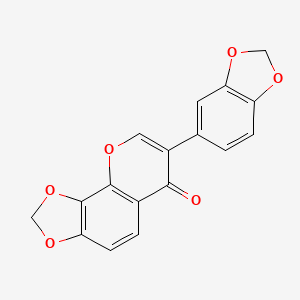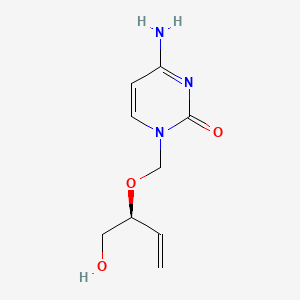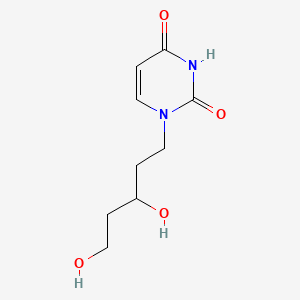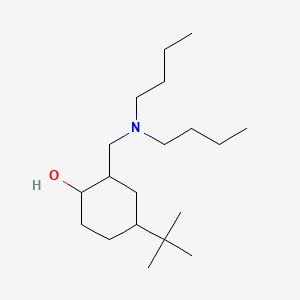
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a tert-butyl group and a dibutylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol typically involves multi-step organic reactions. One common method is the alkylation of cyclohexanol derivatives with tert-butyl groups, followed by the introduction of the dibutylamino methyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl and dibutylamino methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols.
Scientific Research Applications
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butyl and dibutylamino methyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2-((dimethylamino)methyl)cyclohexanol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 4-tert-Butyl-2-(methylamino)phenol
Uniqueness
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
6630-84-8 |
|---|---|
Molecular Formula |
C19H39NO |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dibutylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H39NO/c1-6-8-12-20(13-9-7-2)15-16-14-17(19(3,4)5)10-11-18(16)21/h16-18,21H,6-15H2,1-5H3 |
InChI Key |
COGQOBIDAHDXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1CC(CCC1O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


